

Pharmacological & Anti-angiogenic Profile

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Compound Focus: Carebastine

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Carebastine is the primary active metabolite of ebastine, formed via extensive first-pass metabolism [1]. It exhibits linear pharmacokinetics within the studied oral dose range of 10 mg to 50 mg of its parent compound, ebastine, with a terminal elimination half-life of approximately **10.6 to 12.5 hours**, supporting once-daily dosing [1]. Its plasma concentrations correlate well with the suppression of histamine-induced wheal reactions [1].

Recent research reveals that **carebastine** also possesses dose-dependent **anti-angiogenic properties** by inhibiting vascular endothelial growth factor (VEGF)-induced signaling pathways [2]. This activity affects processes critical to airway remodelling in allergic diseases.

Quantitative Data on Dose-Response Effects

The table below summarizes key quantitative findings on **carebastine's** dose-response relationships from cellular and in vivo models.

Experimental Model	Endpoint Measured	Carebastine Dose/Concentration	Response/Inhibition	Citation
HUVEC Proliferation (in vitro)	Inhibition after 48h / 72h	20 µM	42% / 64%	[2]

Experimental Model	Endpoint Measured	Carebastine Dose/Concentration	Response/Inhibition	Citation
		30 μ M	Not specified (greater than 20 μ M)	[2]
HPAEC Proliferation (in vitro)	Inhibition after 48h / 72h	20 μ M	62% / 75%	[2]
		30 μ M	Not specified (greater than 20 μ M)	[2]
HUVEC Migration (in vitro)	Inhibition	10 μ M	37%	[2]
		30 μ M	70%	[2]
HPAEC Migration (in vitro)	Inhibition	10 μ M	60%	[2]
		30 μ M	78%	[2]
In Vitro Capillary Formation	Reduction in network parameters	20 μ M	70% - 86%	[2]
Chick Embryo (CAM) Assay (in vivo)	Inhibition of angiogenesis	30 μ M	~2-fold	[2]
		50 μ M	~3-fold	[2]
VEGFR-2 & Akt Phosphorylation	Reduction in phosphorylation	10 - 20 μ M	4 to 6-fold reduction	[2]

Detailed Experimental Protocols

Here are standardized protocols for key experiments demonstrating **carebastine's** activity.

Protocol for Endothelial Cell Proliferation Assay

This assay measures the inhibition of VEGF-induced endothelial cell proliferation [2].

- **Cell Lines:** Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs).
- **Culture:** Maintain cells in EBM-2 basal medium supplemented with growth factors and 10% Fetal Bovine Serum (FBS) at 37°C in 5% CO₂.
- **Plating:** Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well.
- **Treatment:**
 - **Negative Control:** Serum-Free Medium (SFM).
 - **Positive Control:** Complete medium with 10 ng/mL VEGF₁₆₅.
 - **Test Groups:** Positive control medium supplemented with 5-30 μM **carebastine**.
- **Incubation & Measurement:** Incubate for 24, 48, and 72 hours. Assess proliferation using the MTT colorimetric assay, measuring absorbance at 570 nm. Express results as a percentage of the positive control.
- **Note:** The original study reported no cytotoxic effects at these concentrations [2].

Protocol for Endothelial Cell Migration Assay

This assay quantifies the inhibition of VEGF-induced chemotaxis using a Boyden chamber [2].

- **Apparatus:** Boyden microchambers with a porous membrane.
- **Cell Preparation:** Serum-starve HUVECs or HPAECs beforehand.
- **Chemoattractant (Lower Chamber):**
 - **Negative Control:** SFM.
 - **Positive Control:** SFM with 10 ng/mL VEGF₁₆₅.
 - **Test Groups:** Positive control solution with 10 or 30 μM **carebastine**.
- **Execution:** Place cells in the upper chamber. Incubate for 4 hours to allow migration.
- **Quantification:** Fix and stain the migrated cells on the membrane. Count them in five random oil-immersion fields (1000x magnification) per membrane.

Protocol for In Vitro Capillary Tube Formation Assay

This assay evaluates the disruption of VEGF-stimulated capillary-like network formation [2].

- **Matrix Preparation:** Coat 24-well plates with 400 μ L of Cultrex Basement Membrane Extract.
- **Cell Seeding:** Plate 1×10^5 HUVECs or HPAECs per well.
- **Treatment Conditions:** Use 1 mL/well of the following:
 - **Negative Control:** SFM.
 - **Positive Control:** Complete medium with 10 ng/mL VEGF₁₆₅.
 - **Test Group:** Positive control medium with 20 μ M **carebastine**.
- **Incubation:** Incubate at 37°C in 5% CO₂ for 18 hours.
- **Analysis:** Examine tube networks under a phase-contrast microscope. Use image analysis software to quantify topological parameters: number of meshes, total vessel length, and number of branching points.

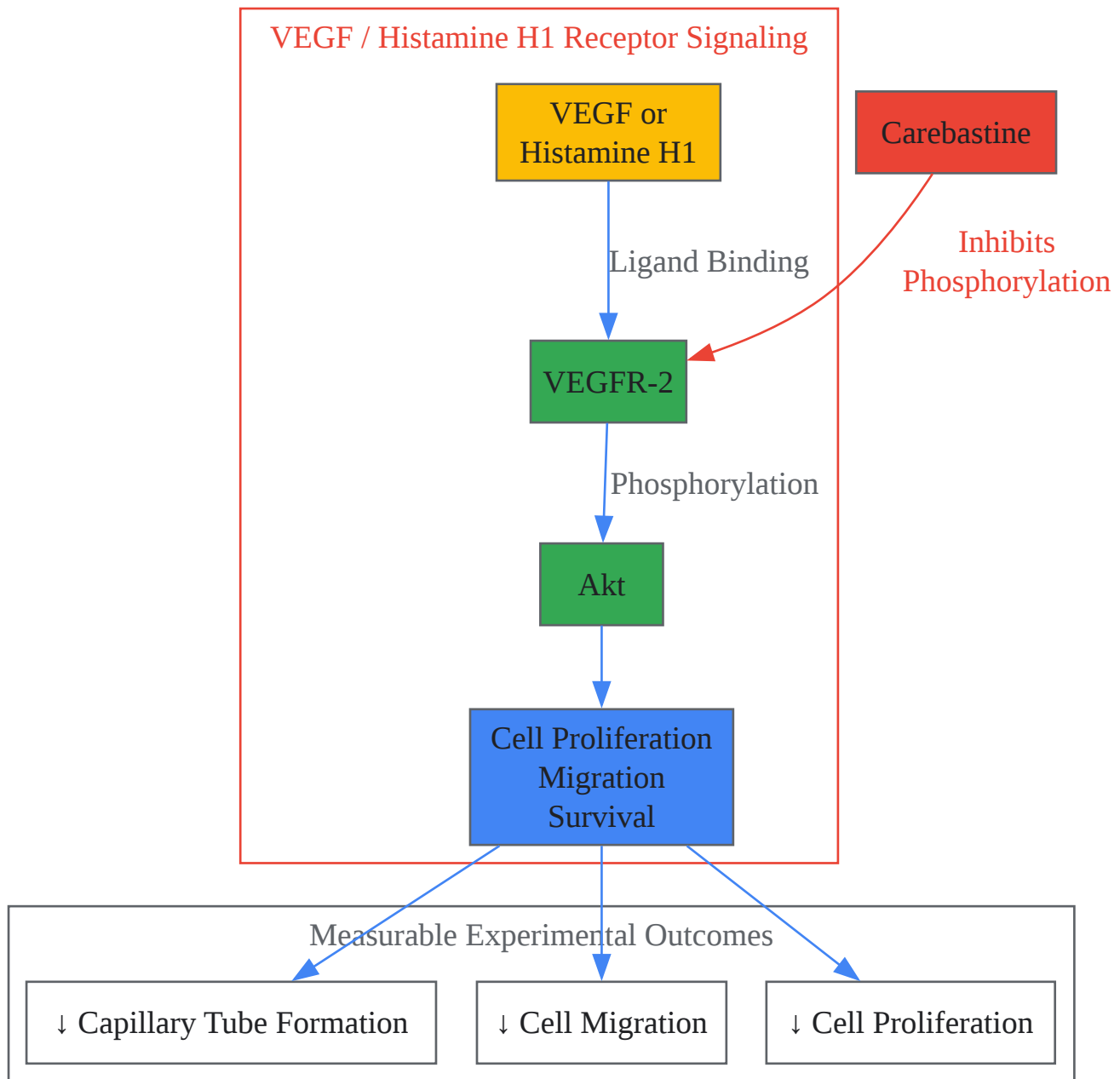
Protocol for Phosphorylation Analysis (Western Blot)

This protocol assesses the effect of **carebastine** on VEGF receptor signaling downstream [2].

- **Cell Culture & Starvation:** Grow HUVECs or HPAECs in 6-well dishes. Serum-starve cells for 18-20 hours using medium containing 0.1% Bovine Serum Albumin (BSA).
- **Stimulation & Inhibition:** Expose cells for a defined period to:
 - 10 ng/mL VEGF₁₆₅ alone.
 - VEGF₁₆₅ combined with 10-20 μ M **carebastine**.
- **Protein Analysis:** Lyse cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against:
 - Phosphorylated VEGFR-2 (Tyr1175)
 - Total VEGFR-2
 - Phosphorylated Akt (Ser473)
 - Total Akt
- **Detection:** Use chemiluminescence for detection and quantify band intensity.

Signaling Pathway & Experimental Workflow

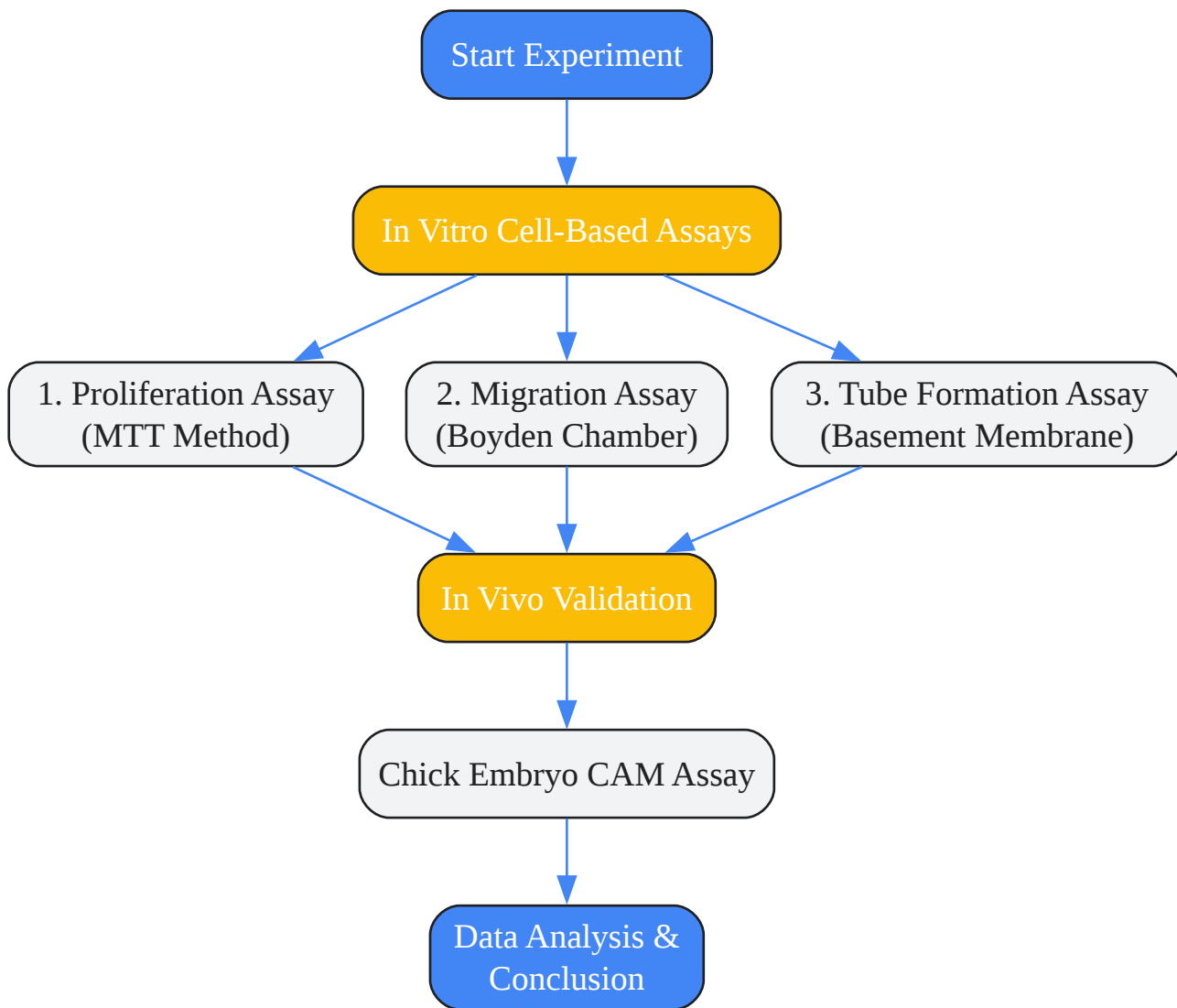
The following diagrams illustrate the proposed mechanism of action of **carebastine** and the workflow for key experiments, generated using Graphviz DOT language.



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Mechanism of Carebastine's Anti-angiogenic Action

This diagram shows **carebastine's** proposed mechanism of inhibiting VEGF/VEGFR-2 and Histamine H1-driven signaling, leading to reduced angiogenesis.



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Workflow for Key Angiogenesis Experiments

This diagram outlines the sequential workflow for evaluating the anti-angiogenic effects of **carebastine**, from in vitro cell-based assays to in vivo validation.

Conclusion

Carebastine demonstrates a clear dose-response relationship in inhibiting VEGF-induced angiogenesis. Key findings show that concentrations of **10-30 μM** significantly inhibit endothelial cell proliferation, migration,

and tube formation in vitro, while **30-50 μM** effectively reduces angiogenesis in vivo [2]. This effect is likely mediated through the inhibition of VEGFR-2 and Akt phosphorylation [2].

These properties suggest that **carebastine** (and its parent drug, ebastine) could have therapeutic potential beyond antihistamine effects, particularly in treating allergic diseases where pathological angiogenesis, such as airway remodelling in asthma, plays a role [2].

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References

1. The pharmacokinetics, antihistamine and concentration-effect ... [pmc.ncbi.nlm.nih.gov]
2. Anti-angiogenic activity of carebastine: a plausible mechanism ... [publications.ersnet.org]

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